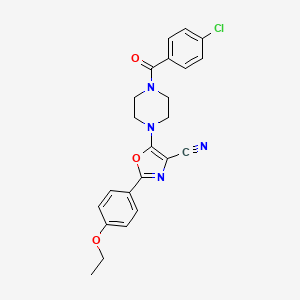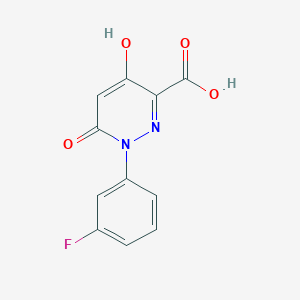
1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorophenyl compounds are a class of organic compounds that contain a phenyl ring substituted with a fluorine atom . They are used in a variety of applications, including as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of fluorophenyl compounds often involves the use of boronic acids or esters . Protodeboronation, a process involving the removal of a boron group, is a common method used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of fluorophenyl compounds is characterized by a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The exact structure can vary depending on the specific compound and the position of the fluorine atom .Chemical Reactions Analysis
Fluorophenyl compounds can undergo a variety of chemical reactions, including those involving the fluorine atom. For example, they can participate in cross-coupling reactions, which are commonly used in the synthesis of biologically active compounds .Physical And Chemical Properties Analysis
Fluorophenyl compounds typically have a high degree of stability due to the strength of the carbon-fluorine bond . They can exist as white to cream or pale yellow crystals or powders .科学的研究の応用
Application in Antimicrobial Activity
Specific Scientific Field
Methods of Application or Experimental Procedures
The compounds were synthesized by reacting 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione with corresponding benzaldehydes with various substituents at position 4 . The antibacterial and antifungal activities of all synthesized compounds were tested .
Results or Outcomes
Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
Application in Nano-Drug Delivery Systems
Specific Scientific Field
Summary of the Application
A boronic acid/ester-based pH-responsive nano-drug delivery system that targets the acidic microenvironment of tumors has been developed .
Methods of Application or Experimental Procedures
Hydrophobic polyesters with multiple pendent phenylboronic acid groups (PBA-PAL) and hydrophilic PEGs terminated with dopamine (mPEG-DA) were synthesized. These two types of polymers formed amphiphilic structures through phenylboronic ester linkages, which self-assembled to form stable PTX-loaded nanoparticles (PTX/PBA NPs) using the nanoprecipitation method .
Results or Outcomes
The resulting PTX/PBA NPs demonstrated excellent drug encapsulation efficiency and pH-triggered drug-release capacity. In vitro and in vivo evaluations of the anticancer activity of PTX/PBA NPs showed that they improved the pharmacokinetics of drugs and exhibited high anticancer activity while with low systemic toxicity .
Application in Cancer Treatment
Specific Scientific Field
Oncology and Pharmaceutical Chemistry
Summary of the Application
A boronic acid/ester-based pH-responsive nano-drug delivery system has been developed to target the acidic microenvironment of tumors .
Methods of Application or Experimental Procedures
Hydrophobic polyesters with multiple pendent phenylboronic acid groups and hydrophilic PEGs terminated with dopamine were synthesized. These two types of polymers formed amphiphilic structures through phenylboronic ester linkages, which self-assembled to form stable PTX-loaded nanoparticles .
Results or Outcomes
The resulting nanoparticles demonstrated excellent drug encapsulation efficiency and pH-triggered drug-release capacity. In vitro and in vivo evaluations showed that they improved the pharmacokinetics of drugs and exhibited high anticancer activity with low systemic toxicity .
Application in Organic Synthesis
Specific Scientific Field
Methods of Application or Experimental Procedures
Protodeboronation of 1°, 2° and 3° alkyl boronic esters was achieved using a radical approach. This was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Results or Outcomes
This protocol allows for a valuable but previously unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Application in Antifungal Treatment
Summary of the Application
A new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), has been discovered for the potential treatment of onychomycosis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this compound are not detailed in the available resources. However, it’s likely that the compound is applied topically or orally, as is common with antifungal treatments .
Results or Outcomes
The specific results or outcomes of the use of this compound are not detailed in the available resources. However, the compound is being considered for the treatment of onychomycosis, suggesting it has shown promise in preliminary studies .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(3-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-6-2-1-3-7(4-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-5,15H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFHGWGYSJFRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C=C(C(=N2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2592357.png)
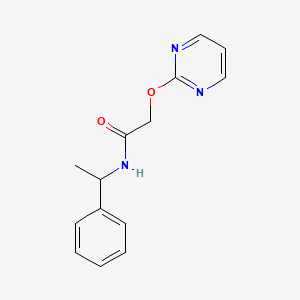
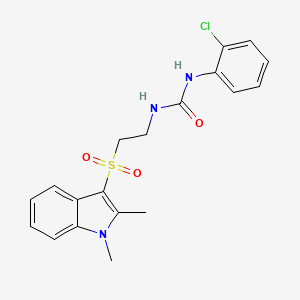
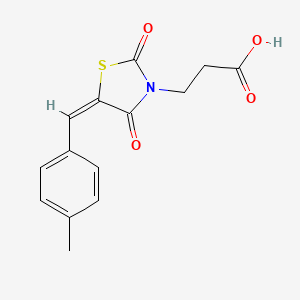
![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)
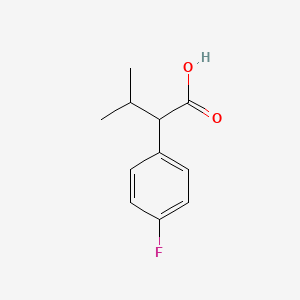
![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2592365.png)
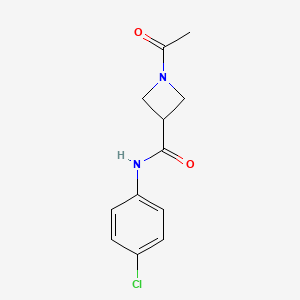
![Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592368.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592371.png)
![N-cyclohexyl-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2592372.png)
![4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine](/img/structure/B2592374.png)
![N-(2,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592375.png)
